molecular formula C10H12N2O B1228465 4-Methylaminorex, (4R,5S)- CAS No. 29493-77-4

4-Methylaminorex, (4R,5S)-

Cat. No. B1228465
CAS RN: 29493-77-4
M. Wt: 176.21 g/mol
InChI Key: LJQBMYDFWFGESC-CBAPKCEASA-N

Description

U4Euh is a DEA Schedule I controlled substance. Substances in the DEA Schedule I have no currently accepted medical use in the United States, a lack of accepted safety for use under medical supervision, and a high potential for abuse.

Scientific Research Applications

Stimulus Properties and Behavioral Effects

  • 4-Methylaminorex, particularly the cis (4R,5S) isomer, has been studied for its central stimulant properties, similar to other phenylisopropylamine derivatives. Research in rats has shown that this substance generalizes to the stimulus properties of S(+)amphetamine (Glennon & Misenheimer, 1990). Additionally, studies have explored the behavioral effects of 4-methylaminorex isomers in rats, indicating potential rewarding properties and involvement of the dopamine system (Meririnne et al., 2005).

Neurochemical and Pharmacological Effects

  • The acute neurochemical effects of 4-methylaminorex isomers on dopamine and serotonin levels have been studied, showing varied effects across different isomers (Kankaanpää et al., 2002). Additionally, research has focused on the pharmacokinetics and tissue distribution of the stereoisomers, highlighting differences in their pharmacological profiles (Meririnne et al., 2004).

Detection and Identification Techniques

  • Techniques for detecting and identifying different isomers of 4-methylaminorex in biological samples have been developed, which is crucial for understanding its presence and effects in the body (Kankaanpää et al., 2001). Spectral methods for distinguishing between cis- and trans- isomers have also been reported (By et al., 1989).

Novel Derivatives and Characterization

  • The ongoing development of new psychoactive substances, including derivatives of 4-methylaminorex, has been a significant area of study. Research includes the characterization of novel derivatives like halogenated 4-methylaminorex, which poses challenges and risks related to legal regulations and health impacts (Seibert et al., 2022).

properties

CAS RN

29493-77-4

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

(4R,5S)-4-methyl-5-phenyl-4,5-dihydro-1,3-oxazol-2-amine

InChI

InChI=1S/C10H12N2O/c1-7-9(13-10(11)12-7)8-5-3-2-4-6-8/h2-7,9H,1H3,(H2,11,12)/t7-,9-/m1/s1

InChI Key

LJQBMYDFWFGESC-CBAPKCEASA-N

Isomeric SMILES

C[C@H]1[C@H](OC(=N1)N)C2=CC=CC=C2

SMILES

CC1C(OC(=N1)N)C2=CC=CC=C2

Canonical SMILES

CC1C(OC(=N1)N)C2=CC=CC=C2

Other CAS RN

75493-87-7
29493-77-4

synonyms

4,5-dihydro-4-methyl-5-phenyl-2-oxazolamine
4-methyl-5-phenyl-4,5-dihydro-1,3-oxazol-2-amine
4-methylaminorex
4-methylaminorex, (4S,5R)-
4-methylaminorex, (4S,5S)-
4-methylaminorex, (4S-cis)-isomer
4-methylaminorex, (4s-trans)-isomer
4-methylaminorex, cis-(+,-)-
4-methylaminorex, cis-(+-)-isomer
4-methylaminorex, monohydrobromide salt, (Z)-(+-)-isomer
McN 822
McN-822
U4EuH

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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